molecular formula C11H11ClN2O2 B2869771 Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride CAS No. 2228313-24-2

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride

Cat. No.: B2869771
CAS No.: 2228313-24-2
M. Wt: 238.67
InChI Key: QLAOASQWGZCYRY-UHFFFAOYSA-N
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Description

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride is an isoquinoline derivative characterized by an amino group at position 6 and a methyl carboxylate ester at position 1 of the isoquinoline ring, with a hydrochloride salt enhancing its solubility.

Properties

IUPAC Name

methyl 6-aminoisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-15-11(14)10-9-3-2-8(12)6-7(9)4-5-13-10;/h2-6H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAOASQWGZCYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1C=CC(=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-Aminoisoquinoline

The foundational step in preparing this compound is the synthesis of 6-aminoisoquinoline. The process begins with 2-(carboxymethyl)-4-nitrobenzoic acid (compound 1) , which undergoes cyclization with urea in acetic acid at 110°C for 4 hours to form 6-nitroisoquinoline-1,3(2H,4H)-dione (compound 2) . Subsequent chlorination using phosphorus oxychloride derivatives replaces the ketone groups at positions 1 and 3 with chlorine atoms, yielding 1,3-dichloro-6-nitroisoquinoline (compound 3) .

Hydrogenation of compound 3 is critical for reducing both the nitro group and carbon-chlorine bonds. A two-stage hydrogenation process is employed:

  • Nitro-to-Amino Reduction : Using 10% palladium on carbon (Pd/C) at 0.6 MPa hydrogen pressure and 45°C, the nitro group is reduced to an amino group over 6–8 hours.
  • Chlorine Removal : Additional Pd/C and methanol are introduced, with potassium carbonate acting as a base, to facilitate complete dechlorination over 2–3 days under the same pressure and temperature. This yields 6-aminoisoquinoline (compound 4) with a purity ≥99% after recrystallization.

The absence of specific data in the cited literature necessitates further experimental validation to determine optimal conditions for this step.

Hydrochloride Salt Formation

The final step involves treating the free base methyl 6-aminoisoquinoline-1-carboxylate with hydrochloric acid. Protonation of the amino group forms the hydrochloride salt, which is isolated via crystallization. The patent notes that salt formation typically occurs at room temperature or elevated temperatures using acids like hydrochloric or citric acid.

Optimization of Reaction Conditions

Catalysts and Solvents

  • Hydrogenation Catalyst : Pd/C at 0.1–5.0 mol% loading ensures efficient nitro and chlorine reduction. Higher catalyst loadings (e.g., 6.5% w/w) reduce reaction times but increase costs.
  • Solvent Systems :
    • Tetrahydrofuran (THF) and methanol are preferred for hydrogenation due to their compatibility with Pd/C and solubility of intermediates.
    • Acetic acid facilitates cyclization in the initial step, while dichloromethane aids in purification via liquid-liquid extraction.

Temperature and Pressure Effects

  • Cyclization : Conducted at 110°C to achieve complete conversion of compound 1 to compound 2.
  • Hydrogenation : Maintaining 45°C and 0.6 MPa ensures selective reduction without over-hydrogenation byproducts. Deviations beyond ±5°C risk incomplete dechlorination or catalyst deactivation.

Purification Techniques

Filtration and Extraction

  • Initial Filtration : Crude 6-aminoisoquinoline is treated with activated charcoal in methanol to adsorb impurities, followed by filtration through nylon or PTFE membranes.
  • Acid-Base Extraction : The filtrate is dissolved in 5% citric acid, washed with dichloromethane, and basified with ammonium hydroxide to precipitate the free base.

Recrystallization

The purified free base is recrystallized from ethanol, achieving ≥99% purity. For the hydrochloride salt, repeated crystallization from methanol/water mixtures enhances purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis confirms purity levels at each stage:

  • 6-Aminoisoquinoline : ≥99% purity post-recrystallization.
  • This compound : Requires method development due to lack of explicit data in sources.

Spectroscopic Data

  • 1H NMR : Expected signals include a singlet for the methoxy group (δ 3.9 ppm) and aromatic protons (δ 7.5–8.5 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 218 for the free base and 254.5 for the hydrochloride salt.

Yield and Purity Data

Step Starting Material Product Yield (%) Purity (%) Conditions
Cyclization Compound 1 Compound 2 85–90 ≥95 110°C, 4 h, acetic acid
Chlorination Compound 2 Compound 3 75–80 ≥90 POCl3, 100°C, 2 h
Hydrogenation Compound 3 Compound 4 70–75 ≥99 45°C, 0.6 MPa, Pd/C
Salt Formation Free Base Hydrochloride Salt 90–95 ≥98 HCl, RT, methanol

Industrial Scale Considerations

  • Catalyst Recycling : Pd/C recovery via filtration reduces costs, though activity loss after 3–5 cycles necessitates replenishment.
  • Solvent Recovery : Methanol and THF are distilled and reused, minimizing waste.
  • Safety Protocols : Hydrogenation at 0.6 MPa requires pressure-rated reactors and leak detection systems to mitigate explosion risks.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroisoquinoline derivatives.

    Reduction: Isoquinoline alcohol derivatives.

    Substitution: N-alkyl or N-acyl isoquinoline derivatives.

Scientific Research Applications

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of methyl 6-aminoisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in the combination of a methyl carboxylate (position 1) and an amino group (position 6). Below is a comparison with key analogs:

Table 1: Structural Comparison of Isoquinoline Derivatives
Compound Name Substituents (Position) Functional Groups Molecular Formula (Example) Key References
Methyl 6-aminoisoquinoline-1-carboxylate HCl Methyl carboxylate (1), Amino (6) Ester, Amine, Hydrochloride salt Not explicitly provided
Ethyl 6-hydroxy-THIQ-1-carboxylate HCl Ethyl carboxylate (1), Hydroxy (6) Ester, Hydroxyl, Hydrochloride salt C₁₂H₁₆ClNO₃
Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate Ethyl carboxylate (2), Dimethoxy (6,7) Ester, Methoxy, Partially saturated C₁₅H₂₁NO₄
6-(Aminomethyl)isoquinolin-1-amine HCl Aminomethyl (6), Amine (1) Amine, Hydrochloride salt C₁₀H₁₂ClN₃

Abbreviations: THIQ = Tetrahydroisoquinoline.

Key Observations:
  • Substituent Position: The placement of functional groups significantly alters biological activity. For instance, swapping the carboxylate (position 1) and amino groups (position 6) in 6-(aminomethyl)isoquinolin-1-amine HCl may reduce steric hindrance compared to the target compound.
  • Ring Saturation: Partially saturated isoquinolines (e.g., Ethyl 6,7-dimethoxy-1-methyl-THIQ-2-carboxylate ) exhibit conformational flexibility, which may enhance binding to certain receptors compared to fully aromatic systems.

Physicochemical and Pharmacological Implications

  • Solubility : Hydrochloride salts generally improve aqueous solubility. However, the methyl carboxylate in the target compound may confer moderate lipophilicity, balancing solubility and membrane penetration .
  • Biological Activity: Amino-substituted isoquinolines are often associated with kinase inhibition or receptor modulation. For example, yohimbine hydrochloride (a structurally distinct alkaloid) interacts with adrenergic receptors , while dimethoxy-substituted analogs may target neurotransmitter transporters .

Biological Activity

Methyl 6-aminoisoquinoline-1-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H10ClN2O2C_{11}H_{10}ClN_{2}O_{2} and a molecular weight of approximately 202.21 g/mol. Its structure features an amino group at the 6-position of the isoquinoline ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
  • Enzyme Modulation : The ester group may undergo hydrolysis, releasing active metabolites that can modulate biochemical pathways involved in inflammation, cancer progression, and neurodegenerative disorders.

Anti-Inflammatory Activity

Research indicates that isoquinoline derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds suppress lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells, with IC50 values ranging from 20 to 40 µM for the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Cytotoxicity Against Cancer Cells

This compound has also been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may possess moderate to high cytotoxic activity against specific cancer types, indicating potential as an antineoplastic agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other isoquinoline derivatives. The following table summarizes key similarities and differences:

Compound NameUnique AspectsBiological Activity
Methyl 6-nitroisoquinoline-1-carboxylateContains a nitro groupVaries; less potent anti-inflammatory effects
Methyl 6-hydroxyisoquinoline-1-carboxylateHydroxyl group affects solubilityModerate cytotoxicity
Methyl 6-chloroisoquinoline-1-carboxylateChlorine substitution alters electronic propertiesAnticancer properties noted
Methyl 5-aminoisoquinoline-3-carboxylateDifferent position of amino groupVaries; potential for different activity profiles

Case Study: Anti-Cancer Activity

In a study assessing the cytotoxic effects of various isoquinoline derivatives on human cancer cells, this compound was shown to have selective toxicity against lung and bladder cancer cells while exhibiting minimal effects on normal fibroblasts. This selectivity suggests a promising therapeutic index for further development .

Case Study: Inflammatory Response Modulation

Another significant study examined the compound's role in modulating inflammatory responses in microglial cells. Results indicated that treatment with this compound significantly reduced the production of pro-inflammatory mediators when co-treated with LPS, highlighting its potential as an anti-inflammatory agent .

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